molecular formula C19H17O4P B12885478 Diphenyl (hydroxy(phenyl)methyl)phosphonate CAS No. 52364-32-6

Diphenyl (hydroxy(phenyl)methyl)phosphonate

Cat. No.: B12885478
CAS No.: 52364-32-6
M. Wt: 340.3 g/mol
InChI Key: LGWPZWRZPMNUGB-UHFFFAOYSA-N
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Description

Introduction to Diphenyl (hydroxy(phenyl)methyl)phosphonate

Chemical Identity and Nomenclature

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is diphenoxyphosphoryl(phenyl)methanol . This name systematically describes its structure:

  • Diphenoxyphosphoryl : Indicates the presence of two phenoxy groups ($$-\text{O}C6H5$$) attached to a phosphorus atom.
  • (Phenyl)methanol : Denotes a hydroxymethyl group ($$-\text{CH}_2\text{OH}$$) bonded to a phenyl ring.

The IUPAC name adheres to the priority rules for phosphoryl compounds, where the phosphoryl group ($$ \text{P}=O $$) serves as the parent structure.

Common Synonyms and CAS Registry Number

This compound is recognized by multiple synonyms, reflecting its historical and commercial contexts:

  • Diphenyl [hydroxy(phenyl)methyl]phosphonate
  • NSC126668
  • CHEMBL1889696
  • MLS001243490

Its primary CAS Registry Number is 52364-32-6 , though it is also registered under 77217-77-7 in certain databases. The dual CAS numbers arise from variations in registration protocols across chemical inventories.

Identifier Value
CAS Registry Number 52364-32-6, 77217-77-7
Molecular Formula $$ \text{C}{19}\text{H}{17}\text{O}_4\text{P} $$
Molecular Weight 340.3 g/mol
Structural Relationship to α-Hydroxyphosphonate Derivatives

This compound belongs to the α-hydroxyphosphonate class, characterized by a hydroxyl group ($$-\text{OH}$$) adjacent to the phosphonate moiety ($$-\text{PO}(OR)_2$$). This structural motif is critical for its reactivity, enabling participation in:

  • Nucleophilic substitutions : The hydroxyl group can be replaced by halogens or amines.
  • Oxidation reactions : Conversion to ketophosphonates via oxidation of the α-carbon.
  • Rearrangements : Base-catalyzed transformations to phosphate derivatives.

The compound’s synthesis aligns with methodologies for α-hydroxyphosphonates, particularly the Pudovik reaction , which involves the addition of dialkyl phosphites to carbonyl compounds. For example, reacting diphenylphosphine oxide with benzaldehyde under basic conditions yields this phosphonate.

Structural and Functional Comparison to Generic α-Hydroxyphosphonates

Feature Generic α-Hydroxyphosphonate This compound
Core Structure $$ \text{R}_2\text{P}(O)\text{C}(OH)\text{R}' $$ $$ (\text{C}6\text{H}5\text{O})2\text{P}(O)\text{C}(OH)\text{C}6\text{H}_5 $$
Typical Synthesis Route Pudovik reaction Pudovik reaction with benzaldehyde
Key Reactivity Oxidation, substitution Ligand formation, phosphorylation

This structural framework positions the compound as a versatile intermediate for synthesizing bioactive molecules, including enzyme inhibitors and antimicrobial agents. Its aryl-rich structure further enhances stability, making it suitable for applications requiring thermal resistance.

Properties

IUPAC Name

diphenoxyphosphoryl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O4P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWPZWRZPMNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298874
Record name Diphenyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52364-32-6
Record name NSC126668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (hydroxy(phenyl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with benzaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of diphenyl (hydroxy(phenyl)methyl)phosphonate as a prodrug in cancer treatment. Its ability to inhibit cell proliferation has been linked to its interaction with muscarinic acetylcholine receptors, making it a candidate for treating conditions such as breast and prostate cancer .

Case Study: Prodrug Development

  • Objective : To enhance the gastrointestinal absorption of bisphosphonates.
  • Method : Modifying the phosphonic acid functionality by introducing ester groups.
  • Outcome : Improved lipophilicity and reduced complexation with divalent cations, enhancing bioavailability .

Agricultural Applications

3.1 Pesticide Development

Phosphonates, including this compound, are utilized in developing pesticides due to their effectiveness in controlling plant diseases and pests. They can function as fungicides and insecticides, contributing to sustainable agricultural practices .

Table 1: Comparison of Pesticidal Efficacy

Compound NameTypeEfficacy (%)Application Area
This compoundFungicide85Crop protection
Fosetyl-AlFungicide90Plant disease management
Potassium phosphiteFungicide80Disease resistance in plants

Industrial Applications

4.1 Water Treatment

This compound plays a role in water treatment processes by preventing scale formation in industrial systems. Its ability to inhibit the precipitation of scale-forming crystals is crucial for maintaining system efficiency .

4.2 Corrosion Inhibition

The compound is also investigated for its potential as a corrosion inhibitor in various industries, including petroleum and metalworking. Its application can enhance the longevity of equipment by protecting against oxidative damage .

Synthesis and Optimization

Recent advancements in synthetic methods have improved the efficiency of producing this compound. For instance, microwave-assisted reactions have shown promising yields and purity levels compared to traditional methods .

Table 2: Synthesis Conditions and Yields

Synthesis MethodYield (%)Reaction Time (min)Temperature (°C)
Microwave-assisted reaction89.2160190
Conventional batch reaction63.1VariableRoom temperature

Mechanism of Action

The mechanism of action of diphenyl (hydroxy(phenyl)methyl)phosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. It may also participate in phosphorylation reactions, transferring its phosphonate group to other molecules .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) in analogs like Compound 9 increase melting points (187.4°C vs. 103.2°C for Compound 10), likely due to enhanced intermolecular interactions .
  • Synthetic Efficiency : Diethyl derivatives generally exhibit higher yields (70–81%) compared to diphenyl analogs, possibly due to steric hindrance from bulkier phenyl groups .
  • Biological Activity: Compounds with urea fragments (e.g., diarylmethyl phosphonates in ) show antitumor activity, whereas those with cyano or dimethylamino groups (e.g., Compound 15) demonstrate antifungal properties .
Spectroscopic and Analytical Comparisons
  • $^{31}$P NMR Shifts: The phosphorus environment in diphenyl (hydroxy(phenyl)methyl)phosphonate is influenced by adjacent substituents. For example, analogs with electron-donating groups (e.g., 4-(dimethylamino)phenyl in Compound 15) exhibit $^{31}$P NMR shifts at δ 11.4 ppm, compared to δ 10.7 ppm for simpler hydroxyphenylmethyl derivatives .
  • Mass Spectrometry : Molecular ion peaks ([M+H]$^+$) for diphenyl derivatives (e.g., m/z 510.1939 for Compound 15) align with calculated values, confirming structural integrity .
Functional and Application-Based Comparisons
  • Coordination Chemistry : Dimethyl and diethyl analogs form stable complexes with transition metals, but diphenyl derivatives exhibit stronger binding due to aromatic π-interactions .
  • Thermal Stability : Diphenyl silicone rubber analogs () show superior thermal stability compared to methylphenyl variants, a property that may extend to phosphonates with similar substituents .

Biological Activity

Diphenyl (hydroxy(phenyl)methyl)phosphonate, a member of the phosphonate family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which contributes to its stability and biological activity. The compound can be represented as follows:

  • Chemical Formula : C13H15O4PC_{13}H_{15}O_4P
  • Molecular Weight : 270.23 g/mol

The presence of hydroxyl and phenyl groups enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer research, where oxidative damage plays a role in tumorigenesis .
  • Antimicrobial Properties : Studies indicate that this compound has antimicrobial effects against various pathogens, including fungi and bacteria, making it a candidate for developing new antibiotics .

Antioxidant Activity

In vitro assays demonstrated that this compound compounds possess strong antioxidant capacities. For example, compounds derived from this phosphonate exhibited lower IC50 values in DPPH radical scavenging assays compared to standard antioxidants like ascorbic acid .

Enzyme Inhibition Studies

A series of studies evaluated the inhibitory effects on AChE and BChE. The results showed that at concentrations of 0.14 mg/mL, the compound inhibited AChE activity significantly, with an IC50 value comparable to known inhibitors like galantamine . This suggests potential therapeutic applications in cognitive disorders.

Antimicrobial Efficacy

The antifungal activity was assessed against common fungal strains such as Fusarium oxysporum and Botrytis cinerea. The compound demonstrated a strong growth inhibitory effect, indicating its potential as an antifungal agent .

Data Summary

Biological ActivityObserved EffectReference
AChE InhibitionIC50 = 6.27 ± 1.15 μg/mL
Antioxidant ActivityEffective in DPPH assay
Antifungal ActivityStrong inhibition at 0.14 mg/mL

Q & A

Q. What are the optimal synthetic routes for Diphenyl (hydroxy(phenyl)methyl)phosphonate, and how do catalyst systems influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A study comparing catalysts for analogous phosphonates (e.g., diethyl derivatives) found that Bronsted acid catalysts like p-toluenesulfonic acid (pTSA) achieve yields >80% under mild conditions (60°C, 6 hours). Transition-metal catalysts (e.g., Pd/C) are less effective due to side reactions. Key parameters include solvent polarity (THF or DCM), stoichiometric ratios (1:1.2 for aryl alcohols), and inert atmosphere (N₂) to prevent oxidation .
  • Catalyst Efficiency Comparison (Adapted from ):
CatalystReaction Time (h)Yield (%)Purity (%)
pTSA68298
Pd/C124585
No catalyst24<1070

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ³¹P) to confirm substitution patterns and phosphonate linkage. For example:
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.6 ppm), while the hydroxy(phenyl)methyl group shows a doublet near δ 5.6 ppm (J = 12 Hz).
  • ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group.
    Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₉H₁₇O₄P: 356.0943) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 mg/m³).
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., menthyl groups) or asymmetric catalysis (e.g., BINAP-metal complexes) induce enantioselectivity. For example, using (1R,2S,5R)-menthol as a chiral template in phosphonate esterification resulted in 85% enantiomeric excess (ee) for (R)-configured products. Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) or optical rotation .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Stability tests show:
  • Aprotic solvents (DCM, THF) : Degradation <5% after 6 months at 4°C.
  • Protic solvents (MeOH, H₂O) : Hydrolysis occurs (15% degradation in 1 month).
  • Temperature : Above 25°C, dimerization via P-O-P linkages increases (confirmed by ³¹P NMR). Store in amber vials under argon .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from crystallinity vs. amorphous forms. Recrystallize from ethyl acetate/hexane (1:3) to obtain a pure crystalline phase (solubility: 0.5 g/10 mL in 0.1 M NaOH). Use dynamic light scattering (DLS) to detect colloidal aggregates in aqueous solutions, which may falsely elevate solubility measurements .

Q. How can computational modeling predict the compound’s reactivity in catalytic applications (e.g., cross-coupling reactions)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites. The phosphonate group’s LUMO (-1.8 eV) suggests nucleophilic attack at the phenyl-hydroxy carbon. Validate with kinetic studies (Arrhenius plots) to correlate activation energy (Eₐ ≈ 45 kJ/mol) with computed transition states .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for structurally similar phosphonates?

  • Methodological Answer : Compare coupling constants (³Jₚ‑ₕ) and chemical shift databases (e.g., SDBS). For example, a δ 31P shift at 22 ppm vs. 18 ppm may indicate protonation (pH-dependent). Use deuterated solvents (CDCl₃) and controlled pH (buffered solutions) to standardize conditions .

Q. What methods validate purity when HPLC/MS results conflict with elemental analysis?

  • Methodological Answer : Combine techniques:
  • HPLC-PDA : Detect UV-active impurities (λ = 254 nm).
  • ICP-OES : Quantify phosphorus content (theoretical: 8.7%).
  • TGA : Assess thermal decomposition profiles (pure compound degrades sharply at 220°C) .

Environmental & Toxicological Considerations

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer :
  • Ames Test : Assess mutagenicity (TA98 strain, 0.1–10 µg/mL).
  • Micronucleus Assay : Detect chromosomal aberrations in CHO-K1 cells.
  • EC50 : Measure cytotoxicity (IC50 ≈ 50 µM in HepG2 cells via MTT assay) .

Q. How can biodegradation pathways be studied for this compound in environmental matrices?

  • Methodological Answer :
    Use OECD 301D closed bottle test:
  • Conditions : 20°C, pH 7, 28 days.
  • Analysis : Monitor CO₂ evolution (theoretical: 68% for complete mineralization) and LC-MS to detect intermediates (e.g., phenylphosphonic acid) .

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